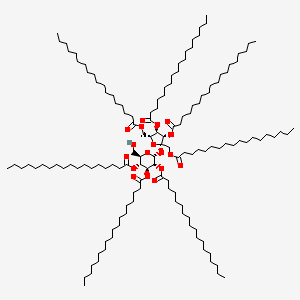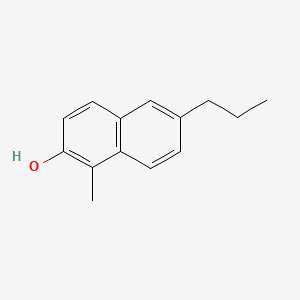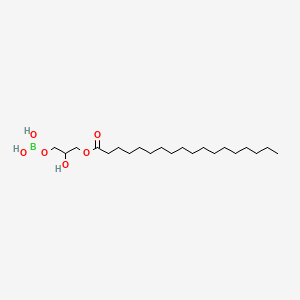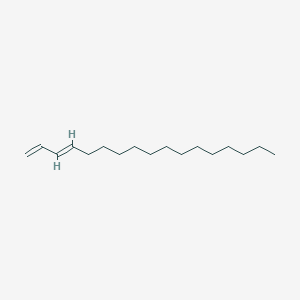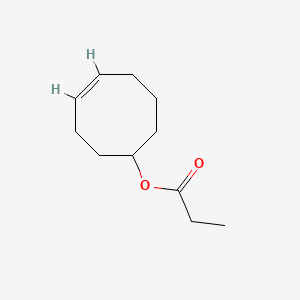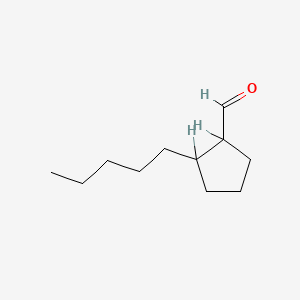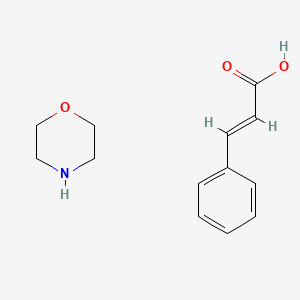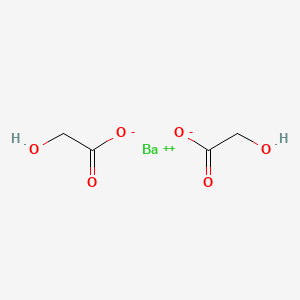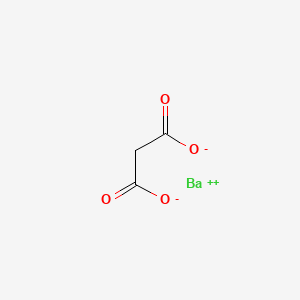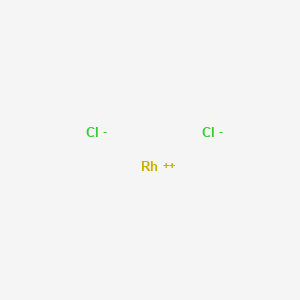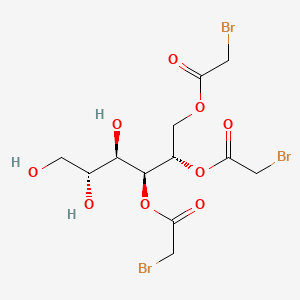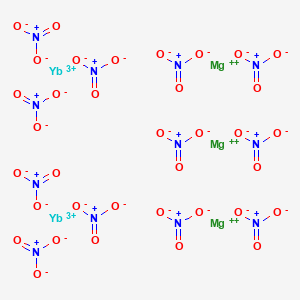
Trimagnesium diytterbium dodecanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimagnesium diytterbium dodecanitrate is a complex inorganic compound with the molecular formula Mg₃Yb₂(NO₃)₁₂ It is composed of magnesium, ytterbium, and nitrate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimagnesium diytterbium dodecanitrate typically involves the reaction of magnesium nitrate and ytterbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Yb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Yb}_2(\text{NO}3\text{)}{12} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale mixing of magnesium and ytterbium nitrates in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the ytterbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The nitrate ions in the compound can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize ytterbium ions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used to reduce ytterbium ions.
Substitution Reactions: Ammonium chloride or sodium sulfate can be used to substitute nitrate ions.
Major Products Formed:
Oxidation: Formation of ytterbium oxides.
Reduction: Formation of ytterbium metal or lower oxidation state compounds.
Substitution: Formation of magnesium and ytterbium salts with different anions.
Aplicaciones Científicas De Investigación
Trimagnesium diytterbium dodecanitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other magnesium and ytterbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the presence of ytterbium.
Medicine: Explored for its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of trimagnesium diytterbium dodecanitrate involves the interaction of its constituent ions with molecular targets. The magnesium ions can interact with enzymes and proteins, influencing various biochemical pathways. Ytterbium ions can act as contrast agents in imaging techniques due to their high atomic number, which enhances image contrast.
Comparación Con Compuestos Similares
Trimagnesium dicitrate: A compound with similar magnesium content but different anionic composition.
Ytterbium nitrate: Contains ytterbium and nitrate ions but lacks magnesium.
Magnesium nitrate: Contains magnesium and nitrate ions but lacks ytterbium.
Uniqueness: Trimagnesium diytterbium dodecanitrate is unique due to the combination of magnesium and ytterbium ions, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Propiedades
Número CAS |
93893-25-5 |
|---|---|
Fórmula molecular |
Mg3N12O36Yb2 |
Peso molecular |
1163.1 g/mol |
Nombre IUPAC |
trimagnesium;ytterbium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Yb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
Clave InChI |
NDERFYBFRURXQF-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Yb+3].[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


